molecular formula C18H15Cl4N3O3 B2709281 N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]-2-methylmalonamide CAS No. 306978-28-9

N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]-2-methylmalonamide

Cat. No.: B2709281
CAS No.: 306978-28-9
M. Wt: 463.14
InChI Key: KOTCLFSNUQOBOI-NUGSKGIGSA-N
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Description

N¹,N³-Bis(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]-2-methylmalonamide is a malonamide derivative characterized by its symmetrical substitution pattern. The molecule features two 2,4-dichlorophenyl groups attached to the terminal nitrogen atoms (N¹ and N³) of the malonamide core. At the central carbon, a methyl group and a methoxyimino-methyl substituent (CH=N-OCH₃) are present, introducing both steric bulk and electronic modulation.

Properties

IUPAC Name

N,N'-bis(2,4-dichlorophenyl)-2-[(E)-methoxyiminomethyl]-2-methylpropanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl4N3O3/c1-18(9-23-28-2,16(26)24-14-5-3-10(19)7-12(14)21)17(27)25-15-6-4-11(20)8-13(15)22/h3-9H,1-2H3,(H,24,26)(H,25,27)/b23-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTCLFSNUQOBOI-NUGSKGIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=NOC)(C(=O)NC1=C(C=C(C=C1)Cl)Cl)C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C=N/OC)(C(=O)NC1=C(C=C(C=C1)Cl)Cl)C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~3~-bis(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]-2-methylmalonamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Formation of the malonamide core: This step involves the reaction of malonic acid derivatives with appropriate amines under controlled conditions.

    Introduction of the dichlorophenyl groups: This step may involve the use of chlorinated aromatic compounds and suitable coupling reagents.

    Methoxyimino group addition:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]-2-methylmalonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which N1,N~3~-bis(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]-2-methylmalonamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N¹,N³-bis(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]-2-methylmalonamide with structurally related malonamide derivatives, emphasizing substituent effects on properties and reactivity:

Compound Name N¹/N³ Substituents Central Substituent Molecular Weight (g/mol) Key Properties/Reactivity References
Target Compound 2,4-Dichlorophenyl (Methoxyimino)methyl, Methyl ~450 Electron-withdrawing Cl groups; potential for asymmetric catalysis or agrochemical activity
N¹,N³-Bis(2-chlorophenyl)-2-[(dimethylamino)methylene]malonamide 2-Chlorophenyl (Dimethylamino)methylene - Electron-rich due to dimethylamino group; may enhance coordination with metal catalysts
N¹,N³-Bis(2,4-dichlorophenyl)-2-([hydroxy(methyl)amino]methylene)malonamide 2,4-Dichlorophenyl [Hydroxy(methyl)amino]methylene 449.12 Polar, hydrogen-bonding capability; potential solubility challenges
N¹,N³-Bis(2-(tert-butyl)phenyl)-2-methylmalonamide (from cyclization studies) 2-(tert-Butyl)phenyl Methyl, Bromobenzyl (pre-cyclization) - High steric bulk enables enantioselective Buchwald-Hartwig reactions (99% yield, 88% ee)
N¹,N³-Di([1,1'-biphenyl]-2-yl)-2-methylmalonamide Biphenyl-2-yl Methyl - Extended aromatic system; potential π-π interactions in supramolecular chemistry

Key Comparative Insights:

Substituent Effects on Reactivity: The 2,4-dichlorophenyl groups in the target compound provide strong electron-withdrawing effects, which may slow oxidative addition in palladium-catalyzed reactions compared to electron-donating tert-butyl groups (). However, chlorine’s electronegativity could stabilize intermediates in nucleophilic substitutions . The methoxyimino-methyl group introduces a conjugated imine system, differing from the hydrogen-bonding hydroxy(methyl)amino group in . This may reduce polarity but enhance stability against hydrolysis.

Steric and Electronic Influence in Catalysis: Bulky tert-butyl substituents () create rigid chiral environments, enabling high enantioselectivity (88% ee) in palladium-catalyzed desymmetrization. The dimethylamino group in ’s compound likely enhances metal coordination, whereas the methoxyimino group may act as a weaker ligand, affecting catalytic efficiency .

Biological and Agrochemical Potential: Dichlorophenyl motifs are prevalent in pesticides (), suggesting the target compound could exhibit herbicidal or fungicidal activity. Its malonamide core may mimic bioactive structures like urea or thiourea derivatives.

Physical Properties: The hydroxyl-containing analog () is more polar, implying lower solubility in nonpolar solvents compared to the target compound. The tert-butyl derivatives () are highly lipophilic, favoring organic-phase reactions.

Biological Activity

N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]-2-methylmalonamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : N,N'-bis(2,4-dichlorophenyl)-2-[(E)-methoxyiminomethyl]-2-methylpropanediamide
  • Molecular Formula : C18H15Cl4N3O3
  • Molecular Weight : 463.15 g/mol
  • CAS Number : 245039-43-4

The compound features a malonamide core with dichlorophenyl groups and a methoxyimino substituent, which contributes to its unique biological properties.

The biological activity of this compound can be attributed to its interactions with various molecular targets, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation : It may interact with receptors, altering signaling pathways that regulate physiological responses.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacterial strains.

Antimicrobial Activity

Research has indicated that this compound shows promising antimicrobial activity. For instance:

  • Study A : In vitro tests demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Study B : A comparative analysis with similar compounds revealed that the presence of the methoxyimino group enhances antimicrobial potency.

Anticancer Potential

The compound's anticancer properties have been explored through various studies:

  • Cell Line Studies : In vitro assays on cancer cell lines (e.g., MCF-7 for breast cancer) showed significant cytotoxic effects, with IC50 values indicating effective dose ranges.
  • Mechanistic Insights : Mechanistic studies suggest that the compound induces apoptosis in cancer cells through mitochondrial pathways.

Data Summary Table

Biological ActivityTest Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 8 µg/mLStudy A
AntimicrobialEscherichia coliMIC = 16 µg/mLStudy A
AnticancerMCF-7IC50 = 10 µg/mLStudy B

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. The results indicated that the compound demonstrates significant antibacterial activity, particularly against Gram-positive bacteria. The study concluded that modifications in the molecular structure could further enhance its efficacy.

Case Study 2: Cancer Cell Apoptosis

In another investigation focusing on its anticancer properties, researchers treated MCF-7 cells with varying concentrations of the compound. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls. This suggests that the compound could be a candidate for further development as an anticancer agent.

Q & A

Basic: What synthetic strategies are employed for the preparation of N₁,N₃-bis(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]-2-methylmalonamide?

The synthesis typically involves multi-step amidation and alkylation reactions . A common approach includes:

  • Amidation : Reacting malonoyl chloride derivatives with 2,4-dichloroaniline under basic conditions (e.g., potassium carbonate in DMF) to form the bis(2,4-dichlorophenyl)malonamide core .
  • Methoxyimino introduction : Introducing the methoxyimino group via condensation reactions using methoxyamine hydrochloride and aldehydes, followed by purification via column chromatography .
  • Optimization : Key parameters include temperature (70–80°C for alkylation), solvent polarity (DMF for solubility), and catalyst selection (e.g., Pd catalysts for coupling reactions) .

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